2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride
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Overview
Description
2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their unique chemical properties. The compound this compound is particularly notable for its applications in synthetic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride typically involves the reaction of 2-Amino-1H-benzo[d]imidazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 5-position of the benzimidazole ring. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Sulfinic Acids: Formed by reduction.
Scientific Research Applications
2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies.
Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects. The sulfonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1H-benzo[d]imidazole-5-carbonitrile
- 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
- 1H-benzo[d]imidazole-2-thiol
Uniqueness
2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biological research. Its ability to undergo a wide range of chemical reactions and form stable derivatives further enhances its versatility compared to similar compounds.
Properties
Molecular Formula |
C7H6ClN3O2S |
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Molecular Weight |
231.66 g/mol |
IUPAC Name |
2-amino-3H-benzimidazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClN3O2S/c8-14(12,13)4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11) |
InChI Key |
ISKATGMZONHIMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=N2)N |
Origin of Product |
United States |
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